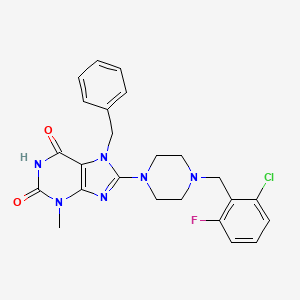
(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine” is a chemical compound with the CAS Number: 2567489-83-0 . It has a molecular weight of 184.63 . The IUPAC name for this compound is ®-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9ClN4/c1-4-2-9-5-6(8)10-3-11-7(5)12-4/h3-4,9H,2H2,1H3,(H,10,11,12)/t4-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature for this compound is 4 degrees Celsius .作用機序
The mechanism of action of (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine involves its role as a cofactor for tyrosine hydroxylase. This enzyme converts tyrosine into L-DOPA, which is then further metabolized into dopamine. The addition of (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine enhances the activity of tyrosine hydroxylase, leading to an increase in dopamine synthesis. This increase in dopamine levels has been shown to improve the symptoms of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine are mainly related to its role as a cofactor for tyrosine hydroxylase. It has been shown to increase the activity of this enzyme, leading to an increase in dopamine synthesis. This increase in dopamine levels has been associated with improvements in motor function, cognitive function, and mood in patients with Parkinson's disease, Alzheimer's disease, and schizophrenia.
実験室実験の利点と制限
One of the major advantages of (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine is its ability to enhance the activity of tyrosine hydroxylase, which makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of this compound is its instability in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the research on (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine. One of the areas of focus is the development of new drugs that can target the dopamine system for the treatment of neurological disorders. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, the biochemical and physiological effects of (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine need to be studied in more detail to fully understand its potential applications in scientific research.
合成法
The synthesis of (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine involves the reaction of 4-chloro-2,6-diaminopyrimidine with 2,3,5,6-tetramethylpyrazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the desired compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the final product.
科学的研究の応用
(7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found that this compound can act as a cofactor for tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine, which is a neurotransmitter that plays a crucial role in these disorders.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-4-2-9-5-6(8)10-3-11-7(5)12-4/h3-4,9H,2H2,1H3,(H,10,11,12)/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMBRKITFPTQL-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC2=C(N1)N=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2396608.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2396610.png)

![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)
![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)

![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)

![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)